1-(2,6-Dichloro-3-fluorophenyl)ethanol is a chiral compound existing in both (R) and (S) enantiomeric forms. It is a key intermediate in the synthesis of Crizotinib [, , , , ]. Crizotinib is a medication used to treat certain types of lung cancer. This analysis will focus on the scientific research applications of 1-(2,6-Dichloro-3-fluorophenyl)ethanol, excluding details related to drug use, dosage, and side effects.
2-(2,6-Dichloro-3-fluorophenyl)ethanol is an organic compound characterized by a phenyl ring that contains two chlorine atoms and one fluorine atom, along with an ethanolic hydroxyl group. This compound is notable for its unique chemical properties, which make it of interest in various scientific and industrial applications, particularly in the field of pharmaceuticals where it serves as an intermediate in the synthesis of biologically active compounds.
This compound is classified as a secondary alcohol due to the presence of the hydroxyl (-OH) group attached to a carbon that is also bonded to two other carbon atoms. It is derived from 2,6-dichloro-3-fluoroacetophenone, which serves as a precursor in its synthesis. The compound has been studied for its potential applications in drug development and as a chiral building block in organic synthesis.
The synthesis of 2-(2,6-dichloro-3-fluorophenyl)ethanol can be achieved through several methods:
The reduction process often requires careful control of temperature and reaction time to maximize yield and optical purity. For instance, sodium borohydride is commonly used due to its effectiveness and mild reaction conditions, which help maintain the integrity of sensitive functional groups present in the substrate .
The molecular formula for 2-(2,6-dichloro-3-fluorophenyl)ethanol is , with a molecular weight of approximately 207.05 g/mol. The structure features:
The InChI key for this compound is YIFUMRYRMXUAFN-UHFFFAOYSA-N, which can be used for database searches related to its properties and applications.
2-(2,6-Dichloro-3-fluorophenyl)ethanol can participate in various chemical reactions:
The mechanism of action for 2-(2,6-dichloro-3-fluorophenyl)ethanol primarily involves its interaction with biological molecules. It has been shown to influence cellular processes by:
Lipase-mediated kinetic resolution represents the most extensively validated approach for synthesizing enantiomerically enriched 2-(2,6-dichloro-3-fluorophenyl)ethanol. This chiral alcohol serves as a pivotal intermediate for Crizotinib, an anaplastic lymphoma kinase inhibitor used in non-small cell lung carcinoma treatment [1] [4]. The process exploits the inherent enantioselectivity of lipases to differentially acylate or deacylate racemic mixtures. Among commercial biocatalysts, Candida antarctica lipase B (CAL-B) immobilized on macroporous resin (Novozym® 435) demonstrates exceptional performance for this substrate, achieving enantiomeric excess (ee) >97% despite the steric challenges posed by ortho-substituted aryl alcohols [4].
Optimization studies reveal that solvent selection critically influences reaction kinetics and enantioselectivity. Diisopropyl ether (DIPE) containing controlled water equivalents (0.5–1.0 eq.) provides optimal balance between substrate solubility and enzyme activity at 60°C [1] [4]. Acyl donor screening identified isopropenyl acetate as superior to vinyl acetate due to reduced byproduct formation. Ortho-substitution patterns significantly impact reactivity, with 2,6-dichloro-3-fluorophenyl ethanol exhibiting slower conversion kinetics compared to meta- or para-substituted analogs, necessitating extended reaction times (24–72h) [4].
Table 1: Performance of Lipases in Kinetic Resolution of Racemic 2-(2,6-Dichloro-3-fluorophenyl)ethanol
Lipase Source | Immobilization Support | Acyl Donor | Solvent System | ee (%) | Conversion (%) | E-value |
---|---|---|---|---|---|---|
C. antarctica B | Macroporous resin | Isopropenyl acetate | DIPE + 0.5 eq H₂O | >97 | 45 | >200 |
B. cepacia | Diatomaceous earth | Isopropenyl acetate | TBME + 0.5 eq H₂O | 95 | 42 | 120 |
R. delemar | None | Vinyl acetate | Phosphate buffer | 80 | 38 | 25 |
Whole-cell biocatalysis employing recombinant Escherichia coli expressing NADH-dependent reductases presents a sustainable alternative for asymmetric synthesis. The reductase CmCR exhibits exceptional activity toward the prochiral ketone precursor 2-chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone, achieving binding energies of -6.7 kcal/mol in molecular docking simulations, indicating favorable substrate-enzyme interactions [5]. A critical innovation involves crosslinking dehydrogenase systems with cofactor regeneration enzymes, typically glucose dehydrogenase (GDH), enabling complete conversion without exogenous NADH supplementation.
Reaction engineering significantly enhances efficiency through deep eutectic solvent (DES)-water biphasic systems. Choline chloride-based DES with malic acid (pKa=3.40) increases cell membrane permeability while maintaining enzyme stability, permitting substrate loading up to 100 mM. At 35°C and pH 7.0, optimized systems achieve 98% conversion with 99% ee (S)-enantiomer within 12 hours [5]. The DES simultaneously solubilizes hydrophobic substrates and prevents whole-cell aggregation, addressing mass transfer limitations inherent in aqueous systems.
Table 2: Bioreduction Parameters for Prochiral Ketone Hydrogenation
Parameter | Optimal Condition | Impact on Performance |
---|---|---|
DES Type | ChCl:Malic acid (1:2) | ↑ Membrane permeability, ↑ ee from 85% to 99% |
Cofactor Loading | 0.05 mM NAD⁺ | Sufficient with GDH regeneration |
Temperature | 35°C | Balances enzyme activity/stability |
pH | 7.0 | Maximizes CmCR activity |
Glucose Loading | 10 eq. | Completes cofactor regeneration |
Dynamic kinetic resolution (DKR) integrates enzymatic resolution with in situ racemization, theoretically enabling 100% yield from racemic substrates. Pioneering DKR approaches for the target compound combine CAL-B with racemization catalysts, notably Shvo's catalyst (ruthenium complex) or alumina-supported palladium [4]. However, ortho-dichloro substituents hinder metal-catalyzed racemization, resulting in incomplete substrate equilibration and limiting conversions to <60% in batch systems [4].
Innovative chemoenzymatic cascades overcome this limitation by coupling lipase resolution with chemical inversion. The Pfizer-developed route resolves racemic alcohol via porcine liver esterase (PLE)-catalyzed hydrolysis, followed by Mitsunobu inversion of the undesired enantiomer [4]. Alternative approaches employ lipase-mediated acetylation of the (R)-alcohol, mesylation (MsCl/pyridine), and nucleophilic displacement with acetate (KOAc/DMF) to yield enantiopure (S)-acetate ester (ee>99%), which undergoes saponification to deliver the target alcohol without racemization [1]. This sequence demonstrates robustness at pilot scale, achieving 85% overall yield from racemate.
Direct asymmetric reduction of 2-chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone provides atom-efficient access to the target ethanol derivative without requiring resolution steps. Engineered ketoreductases (KREDs) demonstrate exceptional activity, with Lactobacillus kefir KRED achieving 99% ee and complete conversion at 200 g/L substrate loading [5]. Computational redesign of KRED active sites enhances accommodation of the dichlorofluorophenyl moiety – mutation Phe147Ala enlarges the substrate binding pocket, doubling reaction velocity while maintaining stereoselectivity.
Process intensification employs continuous-flow membrane reactors integrating cofactor recycling, achieving space-time yields of 300 g·L⁻¹·d⁻¹. Biphasic reaction media (methyl tert-butyl ether/buffer 1:1) prevent substrate/product inhibition and enable catalyst reuse for >15 cycles. Critical to commercial viability, downstream processing utilizes chiral supercritical fluid chromatography (SFC) on amylose-derived columns for enantiopurity upgrade to >99.9% ee when required for pharmaceutical applications [6].
Table 3: Performance Metrics for Asymmetric Ketone Reduction
Biocatalyst | Substrate Loading (g/L) | Time (h) | Conversion (%) | ee (%) | Productivity (g·L⁻¹·d⁻¹) |
---|---|---|---|---|---|
Wild-type KRED | 50 | 24 | 99 | 98 | 50 |
Phe147Ala mutant KRED | 200 | 48 | >99.5 | 99 | 100 |
Whole-cell E. coli/CmCR | 100 | 12 | 98 | 99 | 196 |
Flow membrane reactor (mutant) | 300 | 6 | 99 | 99 | 1200 |
Translating enzymatic methodologies to manufacturing necessitates optimization of biocatalyst formulation, solvent systems, and reactor design. Covalent immobilization of CAL-B on epoxy-functionalized polymethacrylate beads (Novozym® 435) enhances thermal stability (Tₒₚₜ=80°C vs. 60°C for free enzyme) and enables reuse over 20 batches in packed-bed reactors [4]. Solvent screening identified tert-amyl alcohol as superior to DIPE for industrial implementation due to higher boiling point (102°C vs. 68°C), facilitating temperature control during exothermic acylations.
Economic modeling reveals that dynamic kinetic resolution becomes cost-competitive above 500 kg annual production volume despite requiring noble metal catalysts. For smaller volumes, the chemoenzymatic route combining lipase resolution and chemical inversion delivers API-grade material at $2,500/kg [4]. Life cycle assessment demonstrates 40% reduction in process mass intensity (PMI) versus traditional resolution via diastereomeric salt crystallization, primarily through eliminating auxiliary chemicals and reducing solvent consumption by 65% in enzyme-mediated processes.
Continuous-flow biotransformations represent the frontier of industrial optimization. A pilot-scale system (50 L/day throughput) immobilizes both CAL-B and ruthenium racemization catalyst in separate reactor segments, maintaining 92% conversion and 98% ee over 30 days of operation [4]. This configuration prevents catalyst deactivation while achieving substrate concentrations up to 1.5 M in toluene/water (95:5), outperforming batch DKR by 300% in volumetric productivity.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5